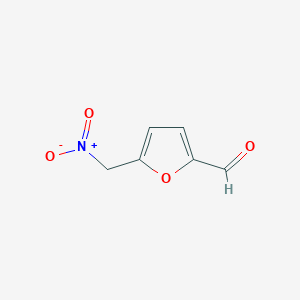![molecular formula C9H10N2O3S B13967117 N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
N-ethylbenzo[d]oxazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with sulfonamide derivatives. One common method is the reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This method yields the desired product with a moderate yield of 45-60%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-ethylbenzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may involve nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-ethylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly as a BRD4 inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-ethylbenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the recruitment of positive transcription elongation factor b (P-TEFb) to the promoter and inhibiting RNA polymerase II activation . This leads to the downregulation of key oncogenes such as c-Myc and CDK6, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-ethylbenzo[d]isoxazole-5-yl sulfonamide: Similar structure but with an isoxazole ring instead of a benzoxazole ring.
2-((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole: Contains an oxadiazole ring and exhibits significant antibacterial activity.
Uniqueness
N-ethylbenzo[d]oxazole-2-sulfonamide is unique due to its specific combination of the benzoxazole ring and sulfonamide group, which imparts distinct biological activities and chemical reactivity. Its potential as a BRD4 inhibitor and its diverse applications in various fields make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
N-ethyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-2-10-15(12,13)9-11-7-5-3-4-6-8(7)14-9/h3-6,10H,2H2,1H3 |
Clave InChI |
VLXGXZZKBLWBGL-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)


![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)


![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)

![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)

